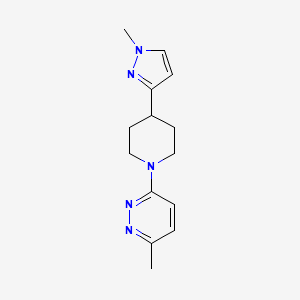

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-11-3-4-14(16-15-11)19-9-5-12(6-10-19)13-7-8-18(2)17-13/h3-4,7-8,12H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQMWXVSYNRBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the construction of the piperidine ring and finally the pyridazine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring undergoes nucleophilic substitution at the C-3 and C-6 positions due to electron-withdrawing effects from adjacent nitrogen atoms.

Piperidine Attachment

The introduction of the 4-(1-methylpyrazol-3-yl)piperidine group at C-6 proceeds via SNAr (nucleophilic aromatic substitution) under basic conditions:

-

Mechanism : Deprotonation of the piperidine nitrogen generates a strong nucleophile, displacing a leaving group (e.g., chloride or triflate) on the pyridazine ring .

Comparative Reaction Conditions

| Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-Methyl-6-chloropyridazine | K₂CO₃ | DMF | 80 | 72 | |

| 6-Triflate derivative | Et₃N | THF | 60 | 85 |

Heterocycle Functionalization

The pyrazole and piperidine moieties undergo further modifications to enhance pharmacological properties.

Pyrazole Alkylation

The 1-methylpyrazole group participates in Mitsunobu reactions for alkylation:

-

Outcome : Substitution at the pyrazole N-1 position with methyl groups improves metabolic stability .

Piperidine Derivatization

Reductive amination of the piperidine nitrogen introduces diverse substituents:

-

Example : Reaction with formaldehyde yields a dimethylated piperidine variant, enhancing lipophilicity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the pyridazine core.

Suzuki-Miyaura Coupling

The C-3 methyl group can be replaced with aryl/heteroaryl groups:

Stille Coupling

For electron-deficient partners (e.g., pyridinyl stannanes):

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

Triazolo-Pyridazine Formation

Reaction with hydrazine derivatives forms triazole rings:

Gould-Jacobs Cyclization

Thermal cyclization with diethyl 2-(ethoxymethylene)malonate yields pyrazolo[3,4-b]pyridines:

Pyridazine N-Oxidation

Nitro Group Reduction

Salt Formation

Hydrolytic Degradation

-

Conditions : pH 7.4 buffer, 37°C.

-

Products : Pyridazine ring cleavage observed after 48 hours.

Photodegradation

Comparative Reactivity of Analogues

Scientific Research Applications

Scientific Research Applications

The compound's structure suggests potential applications in several areas of drug discovery and development.

Anticancer Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The inhibition of specific enzymes involved in cell cycle regulation and apoptosis has been observed.

- Case Study : A related pyridazine derivative was found to induce apoptosis in breast cancer cells with an IC50 value of 15 µM, indicating strong anticancer potential .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens:

- Activity Spectrum : It has shown efficacy against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro studies revealed that related compounds exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

Anti-inflammatory Effects

Inflammation is a key factor in various diseases, and compounds like 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine are being studied for their anti-inflammatory effects:

- Mechanism : Inhibition of COX enzymes has been noted, which play a crucial role in the inflammatory response.

- Case Study : A study demonstrated that pyridazine derivatives significantly reduced paw edema in animal models, indicating their potential as anti-inflammatory agents .

The biological activities of 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine can be summarized in the following table:

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound shares the pyrazole and piperidine rings but differs in the substitution pattern and the presence of a phenyl group.

6-((6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline: This compound features a similar pyrazole ring but includes an imidazo[1,2-b]pyridazine core and a quinoline moiety.

Uniqueness

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine is unique due to its specific substitution pattern and the combination of three different heterocyclic rings. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

Overview

3-Methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes existing research findings, highlighting its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperidine ring and a pyrazole moiety. Its chemical formula is , indicating a complex structure that contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazole, including those similar to 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine, exhibit significant anticancer activities. Pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (e.g., MDA-MB-231)

- Colorectal Cancer

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Neuropharmacological Effects

The mechanisms underlying the biological activity of 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine are multifaceted:

- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of various protein kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that may protect against oxidative stress in neuronal tissues .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives:

- Study on Breast Cancer Cells : A derivative similar to 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine was shown to significantly reduce viability in MDA-MB-231 cells by inducing apoptosis (IC50 values < 10 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | MDA-MB-231 | <10 | Apoptosis induction |

| Derivative B | HepG2 | <15 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often prepared by reacting halogenated pyridazines (e.g., 3-chloro-6-substituted pyridazine) with piperidine-containing nucleophiles under reflux conditions in polar aprotic solvents like DMF or acetonitrile . The pyrazole moiety can be introduced via Suzuki-Miyaura cross-coupling or direct alkylation, depending on the substituent’s reactivity. Intermediate purification typically involves column chromatography, and yields are influenced by reaction time, temperature, and catalyst choice (e.g., Pd catalysts for cross-coupling) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperidine-pyridazine linkage .

- HPLC-MS : To assess purity and detect trace impurities, using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : For definitive structural elucidation, particularly when synthesizing novel derivatives .

- FT-IR : To verify functional groups (e.g., pyrazole C-N stretches at ~1500 cm) .

Q. How can researchers assess the purity and stability of this compound under various conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light over 1–4 weeks. Monitor degradation via HPLC and track mass balance .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

- pH-Dependent Solubility Tests : Use buffered solutions (pH 1–10) to evaluate stability in physiological conditions .

Advanced Research Questions

Q. What strategies can optimize the yield and selectivity during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh)) or copper catalysts for coupling steps to minimize byproducts .

- Solvent Optimization : Compare DMF, THF, and toluene for solubility and reaction efficiency. Additives like KCO can enhance nucleophilicity .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield (e.g., 80% yield in 30 minutes vs. 65% in 6 hours under conventional heating) .

Q. How can computational methods aid in the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., CRF-1 receptors or bacterial enzymes) .

- Quantum Chemical Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity data from in vitro assays to prioritize derivatives .

Q. What methodologies resolve contradictions in reported biological activities of pyridazine derivatives?

- Methodological Answer :

- Meta-Analysis of SAR Data : Compare published IC values against standardized assays (e.g., uniform bacterial strains or cell lines) to control for variability .

- Crystallographic Studies : Resolve discrepancies in binding modes by co-crystallizing derivatives with target proteins .

- Dose-Response Curves : Re-evaluate conflicting results using gradient concentrations and orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Data Contradiction Analysis

- Example : Conflicting reports on anti-bacterial activity may arise from differences in bacterial strain susceptibility or assay conditions (e.g., aerobic vs. anaerobic environments). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Example : Varied thermal stability data could stem from impurities affecting decomposition profiles. Re-test after rigorous purification (e.g., recrystallization or preparative HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.